3-Carboxy-2-fluorophenylboronic acid
Overview
Description
3-Carboxy-2-fluorophenylboronic acid (3-CFPA) is an organic compound that is used in a variety of scientific research applications. It is a boronic acid derivative, meaning it contains a boron atom that is bound to two oxygen atoms. It is also a carboxylic acid, meaning it contains a carboxyl group (COOH) that is bound to an aromatic ring. 3-CFPA has been used extensively in the synthesis of various compounds, as well as in the study of biochemical and physiological effects.
Scientific Research Applications
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Glucose-Responsive Insulin
- Field : Chemical Biology
- Application : Glucose-responsive insulin represents a promising approach to regulate blood glucose levels .
- Method : Attaching two fluorophenylboronic acid (FPBA) residues to the C-terminal B chain of insulin glargine led to glucose-dependent solubility .
- Results : Relocating FPBA from B chain to A chain increased the baseline solubility without affecting its potency. Furthermore, increasing the number of FPBA groups led to increased glucose-dependent solubility .
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Synthesis of Novel Liquid Crystalline Fluorobiphenylcyclohexenes and Difluoroterphenyls
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Synthesis of o-Phenylphenols
- Field : Organic Synthesis
- Application : Phenylboronic acids have been used in the synthesis of o-phenylphenols, which are potent leukotriene B4 receptor agonists .
- Method : The specific method was not specified in the source .
- Results : The results of the synthesis were not specified in the source .
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Inhibitors of Serine Protease and Kinase Enzymes
- Field : Medicinal Chemistry
- Application : Phenylboronic acids are used as inhibitors of serine protease and kinase enzymes, which increase the growth, progression, and metastasis of tumor cells .
- Method : The specific method was not specified in the source .
- Results : The results of the application were not specified in the source .
-
Boron Neutron Capture Therapy
-
Condensation Reactions with Stabilizer Chains
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Suzuki Coupling Reactions
-
Esterification
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Derivatization of Polyvinylamine
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Synthesis of Isotopically Labeled Mercury
-
Functionalization of Poly-SiNW for Detection of Dopamine
properties
IUPAC Name |
3-borono-2-fluorobenzoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6BFO4/c9-6-4(7(10)11)2-1-3-5(6)8(12)13/h1-3,12-13H,(H,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DLSFOCMCMFDBOG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=C(C(=CC=C1)C(=O)O)F)(O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6BFO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30402533 | |
Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
183.93 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-Carboxy-2-fluorophenylboronic acid | |
CAS RN |
1072952-09-0 | |
Record name | 3-Borono-2-fluorobenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1072952-09-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-CARBOXY-2-FLUOROPHENYLBORONIC ACID | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30402533 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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